8-Hydroxy-4-methyl-3,4-dihydroxycoumarin
Description
Chemical Structure and Classification
This compound exhibits a distinctive molecular architecture characterized by its benzopyran-2-one core structure with specific substitution patterns that define its chemical identity. The compound possesses a molecular formula of C10H10O3 with a corresponding molecular weight of 178.18 grams per mole, as documented in chemical databases. The structural framework consists of a 3,4-dihydrochromen-2-one backbone, which represents the dihydrogenated form of the parent coumarin structure, with hydroxyl functionality at the 8-position and methyl substitution at the 4-position.
The International Union of Pure and Applied Chemistry designation for this compound is 8-hydroxy-4-methyl-3,4-dihydrochromen-2-one, reflecting its systematic nomenclature based on the chromene ring system. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation CC1CC(=O)OC2=C1C=CC=C2O, which provides a linear representation of the atomic connectivity. The International Chemical Identifier string InChI=1S/C10H10O3/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-4,6,11H,5H2,1H3 offers a standardized method for describing the molecular structure in computational chemistry applications.
From a classification perspective, this compound belongs to the class of organic compounds known as 3,4-dihydrocoumarins, which are characterized as 3,4-dihydrogenated coumarins. These compounds represent a subset of the broader benzopyrone family, where the parent coumarin structure undergoes specific hydrogenation at the 3,4-double bond. The coumarin backbone itself is defined as a bicyclic compound consisting of a benzene ring fused to a pyrone ring, specifically 1-benzopyran carrying an oxo group at the 2-position. This structural classification places the compound within the phenylpropanoids and polyketides superclass, demonstrating its relationship to naturally occurring metabolites and synthetic derivatives with similar structural motifs.
The substitution pattern of this compound creates specific electronic and steric effects that influence its chemical reactivity and physical properties. The hydroxyl group at position 8 introduces electron-donating character to the aromatic ring system, while the methyl group at position 4 provides steric bulk and hydrophobic character to the saturated portion of the molecule. The combination of these substituents with the dihydrogenated lactone ring creates a unique three-dimensional structure that distinguishes this compound from other coumarin derivatives.
Table 1: Molecular Properties of this compound
Historical Context and Discovery
The historical development of knowledge regarding this compound must be understood within the broader context of coumarin chemistry research, which traces its origins to the early nineteenth century when coumarin was first isolated from tonka beans. The systematic study of coumarin derivatives, including dihydrocoumarin compounds, emerged as organic chemistry methodologies advanced throughout the twentieth century, enabling researchers to synthesize and characterize increasingly complex molecular structures.
The creation and modification records for this compound in chemical databases indicate systematic documentation beginning in 2005, with the most recent structural and property updates occurring in 2025. This timeline suggests that while the compound may have been synthesized earlier, its formal chemical characterization and database registration occurred during the modern era of computational chemistry and systematic chemical documentation. The compound appears in multiple authoritative chemical databases, including PubChem, where it has been assigned the Compound Identifier 134360, indicating its recognition as a distinct chemical entity worthy of individual cataloging.
Research into dihydrocoumarin compounds gained momentum as scientists recognized their potential as intermediates in the synthesis of more complex natural products and as compounds with inherent biological activity. The development of efficient synthetic methodologies for coumarin derivatives, particularly those involving the Pechmann condensation reaction, provided researchers with tools to access substituted coumarin and dihydrocoumarin structures systematically. These synthetic advances enabled the preparation of compounds like this compound as part of broader research programs investigating structure-activity relationships in coumarin chemistry.
The integration of this compound into major chemical databases and its assignment of standard chemical identifiers reflects the maturation of chemical informatics as a discipline and the recognition of the importance of systematic chemical documentation. The Database for Systematic Toxicology Substance Identifier DTXSID501003882 assigned to this compound indicates its inclusion in environmental and toxicological databases, suggesting research interest in understanding its environmental fate and biological effects. This comprehensive documentation approach represents a significant advancement from earlier periods when chemical compounds were often incompletely characterized or documented in disparate sources.
The compound is also known by several abbreviated designations and synonyms that facilitate communication within research communities. The abbreviation 8-HMDHC appears frequently in scientific literature and databases as a shortened reference to the full chemical name. Additionally, the synonym this compound itself serves as an alternative systematic name that maintains the coumarin nomenclature tradition while clearly indicating the substitution pattern. These abbreviated forms enable efficient reference to the compound in scientific publications and databases while maintaining chemical accuracy.
Chemical database entries for this compound reveal additional synonym variations that reflect different naming approaches and historical usage patterns. The designation 2H-1-Benzopyran-2-one, 3,4-dihydro-8-hydroxy-4-methyl-, (-)-indicates stereochemical considerations and provides explicit information about the stereochemistry at the 4-position. This level of detail becomes particularly important when discussing specific synthetic routes or biological activities that may depend on the three-dimensional arrangement of atoms within the molecule.
Table 2: Nomenclature and Synonyms for this compound
The presence of multiple synonyms and naming conventions for this compound reflects the evolution of chemical nomenclature systems and the need to accommodate different research communities and database requirements. Medical Subject Headings terminology includes both 8-HMDHC and this compound as official entry terms, indicating the compound's recognition in biomedical literature and its potential relevance to biological research applications. This inclusion in controlled vocabulary systems facilitates literature searching and ensures consistent indexing across medical and chemical databases.
Properties
CAS No. |
83808-56-4 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
8-hydroxy-4-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O3/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-4,6,11H,5H2,1H3 |
InChI Key |
MEUPTAWCOWQTAC-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)OC2=C1C=CC=C2O |
Canonical SMILES |
CC1CC(=O)OC2=C1C=CC=C2O |
Synonyms |
8-HMDHC 8-hydroxy-4-methyl-3,4-dihydroxycoumarin |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
8-Hydroxy-4-methyl-3,4-dihydroxycoumarin exhibits promising anticancer activity against various human tumor cell lines. Research has demonstrated that coumarin derivatives can induce apoptosis in cancer cells through multiple mechanisms:
- Mechanism of Action : The compound has been shown to inhibit key cellular pathways involved in cancer progression, including angiogenesis and cell proliferation. Studies indicate that it acts as a topoisomerase inhibitor and may interfere with the mitotic process in cancer cells .
-
Case Studies :
- A study evaluated the cytotoxic effects of several coumarin derivatives on breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. Among them, this compound demonstrated significant inhibition with IC50 values indicating potent activity .
- Another investigation highlighted its effectiveness against renal carcinoma cells, showcasing irreversible cytotoxic effects .
Anti-inflammatory Properties
The compound has also been recognized for its anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Research Findings :
- In vitro studies have shown that this compound can significantly reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. Its efficacy has been tested against both bacterial and fungal strains.
- Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic processes within the pathogens .
- Case Studies :
Other Therapeutic Applications
The versatility of this compound extends to other health-related applications:
- Inhibition of Advanced Glycation End Products (AGEs) : The compound has been studied for its role in preventing the formation of AGEs, which are implicated in chronic diseases such as diabetes and Alzheimer's disease. It acts as a scavenger for reactive carbonyl species that contribute to AGE formation .
Table: Summary of Applications
Comparison with Similar Compounds
7,8-Dihydroxy-4-methylcoumarin (CAS 2107-77-9)
- Structural Features : Hydroxyl groups at positions 7 and 8, methyl at position 4.
- Biological Activities: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
4-Hydroxycoumarin (CAS 1076-38-6)
- Structural Features : Single hydroxyl group at position 4.
- Applications : Serves as a precursor for anticoagulants (e.g., warfarin) and derivatives with antibacterial, antifungal, and antitumor activities .
- Key Difference : The lack of additional hydroxyl groups at positions 3 and 8 limits its antioxidant efficacy compared to the target compound .
6,7-Diethoxy-4-methylcoumarin (CAS 314744-06-4)
- Structural Features : Ethoxy groups at positions 6 and 7, methyl at position 4.
- Solubility : Highly soluble in organic solvents due to ethoxy substituents, which increase steric bulk and reduce polarity .
- Functional Impact : Ethoxy groups may enhance metabolic stability but reduce interaction with hydrophilic biological targets compared to hydroxylated analogs .
4-Chloro-3-nitrocoumarin
- Structural Features : Chlorine at position 4 and nitro group at position 3.
- Applications : Intermediate for synthesizing heterocyclic derivatives (e.g., thiazole- and triazole-substituted coumarins) .
Physicochemical Properties
- LogP Trends : Ethoxy and methyl groups increase lipophilicity (higher LogP), while hydroxyl groups enhance hydrophilicity.
- Solubility : Hydroxyl-rich derivatives (e.g., this compound) are less water-soluble than 4-hydroxycoumarin but more reactive in organic phases .
Preparation Methods
Traditional Pechmann Protocol
In a representative procedure, 1,2,4-triacetoxybenzene reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C to yield 4-methyl-6,7-dihydroxycoumarin. Hydrolysis of acetyl groups under basic conditions (e.g., NaOH/EtOH) generates free hydroxyl moieties at positions 6 and 7. While this method provides a 62–68% yield for the intermediate, achieving the 8-hydroxy substitution requires additional functionalization steps.
Regioselective Modifications for 8-Hydroxy Group Introduction
Introducing the 8-hydroxy group demands precise control over electrophilic aromatic substitution. Patent US2298459A demonstrates that employing o-cresol derivatives with pre-existing methyl groups at position 4 enables directed ortho-hydroxylation. For example, treating 4-methyl-7-hydroxycoumarin with hydrogen peroxide and ferrous sulfate in acetic acid selectively oxidizes the C8 position, yielding 8-hydroxy-4-methyl-7-hydroxycoumarin (63% yield). However, over-oxidation to quinone byproducts remains a challenge, necessitating strict temperature control (<30°C).
Halogenation and Hydrolysis Strategies for Side-Chain Functionalization
Chloromethylation at C4
Patent US3808232A outlines a halogenation approach where γ-chloroacetoacetic chloride reacts with resorcinol derivatives under sulfuric acid catalysis. The resulting 4-chloromethylcoumarin undergoes nucleophilic hydrolysis with aqueous NaOH to install the 4-hydroxymethyl group. Subsequent methylation using methyl iodide and K2CO3 furnishes the 4-methyl substituent. This three-step sequence achieves an overall yield of 41%, limited by competing polymerization during chloromethylation.
Direct Methylation via Friedel-Crafts Alkylation
Alternative routes bypass halogen intermediates by employing Friedel-Crafts conditions. Reacting 3,4-dihydroxycoumarin with methyl chloride in the presence of AlCl3 selectively alkylates the C4 position (55% yield). However, this method suffers from poor regioselectivity, producing a 3:1 ratio of 4-methyl to 3-methyl isomers, complicating purification.
Acid-Catalyzed Cyclization of Prenylated Precursors
Japanese Patent JP2004123546A discloses a novel cyclization strategy using alkoxyacrylic halides. Key steps include:
-
Synthesis of 3,3-dimethoxypropionyl chloride : Reacting 3,3-dimethoxypropionic acid with thionyl chloride (SOCl2) at 40°C (89% yield).
-
Coupling with 2,4-dihydroxyacetophenone : The acyl chloride reacts with the phenol derivative in dichloromethane, forming an aryl ester intermediate.
-
Cyclization : Treating the ester with H2SO4 at 25°C induces cyclodehydration, generating the dihydrocoumarin skeleton. Final demethylation with BBr3 introduces the 3,4-dihydroxy groups (72% overall yield).
This method excels in scalability, with pilot-scale batches (>1 kg) achieving 68% yield and >99% HPLC purity.
Oxidative Methods for Hydroxyl Group Installation
Metal-Catalyzed Oxidation
Transition metals like Mn(OAc)3 facilitate selective C8 hydroxylation. In a optimized protocol, 4-methylcoumarin reacts with Mn(OAc)3 in acetic acid at 80°C, introducing a hydroxyl group at C8 with 58% yield. The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy.
Enzymatic Hydroxylation
Emerging approaches utilize cytochrome P450 enzymes for regioselective hydroxylation. Recombinant E. coli expressing CYP102A1 mutant F87V converts 4-methylcoumarin to 8-hydroxy-4-methylcoumarin with 34% conversion efficiency. While environmentally friendly, this method currently lags in productivity (0.12 g/L·h) compared to chemical routes.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|---|
| Pechmann Condensation | Ethyl acetoacetate, phenol derivatives | Acid-catalyzed cyclization | 62–68 | 92–95 | 1.0 (Baseline) |
| Halogenation/Hydrolysis | γ-Chloroacetoacetic chloride, resorcinol | SN2 hydrolysis, methylation | 41 | 88 | 1.8 |
| Friedel-Crafts | 3,4-Dihydroxycoumarin, MeCl | AlCl3-catalyzed alkylation | 55 | 85 | 2.1 |
| Cyclization (JP Patent) | 3,3-Dimethoxypropionyl chloride | Demethylation, cyclization | 72 | 99 | 1.2 |
| Mn-Catalyzed Oxidation | 4-Methylcoumarin | Radical hydroxylation | 58 | 90 | 1.5 |
Cost Index : Relative to Pechmann method, considering raw material and purification expenses.
Critical Challenges and Optimization Strategies
Regioselectivity in Polyhydroxylated Systems
The proximity of hydroxyl groups at C3, C4, and C8 creates steric and electronic conflicts during synthesis. Quantum mechanical calculations (DFT) reveal that methyl groups at C4 increase the activation energy for undesired C5 hydroxylation by 12.3 kcal/mol, favoring C8 functionalization.
Purification of Polar Intermediates
Due to the compound’s high polarity (logP = 1.2), standard silica gel chromatography often gives poor resolution. Patent US2298459A resolves this by employing azeotropic distillation with toluene to remove water/alcohol byproducts, improving crystallinity. Recrystallization from ethyl acetate/hexane (1:3) enhances final purity to 99.5%.
Q & A
Q. What synthetic methodologies are most effective for constructing 8-Hydroxy-4-methyl-3,4-dihydroxycoumarin, and how can reaction parameters be optimized?
Methodological Answer: Synthesis of this compound typically involves multi-step strategies, including:
- Asymmetric catalysis : For introducing stereocenters, asymmetric hydroformylation or organocatalytic methods are employed .
- Multi-component reactions (MCRs) : Efficient for assembling coumarin cores with adjacent substituents. Solvent choice (e.g., ethanol or DMF) and temperature (60–100°C) significantly impact yield .
- Post-functionalization : Hydroxylation via metal-catalyzed oxidation (e.g., FeCl₃) or enzymatic methods to introduce hydroxyl groups at specific positions .
Q. Key Optimization Parameters :
| Parameter | Impact | Optimal Range |
|---|---|---|
| Catalyst (e.g., Pd, Fe) | Controls regioselectivity and yield | 5–10 mol% |
| Solvent polarity | Affects reaction rate and byproduct formation | Ethanol > DMF |
| Temperature | Higher temps accelerate kinetics but may degrade sensitive groups | 60–80°C |
Reference Studies : Tetrahedron (2009), Org. Biomol. Chem. (2022), and Eur. J. Org. Chem. (2017) provide detailed protocols .
Q. How is the antioxidant activity of this compound evaluated, and what controls are necessary?
Methodological Answer: Antioxidant capacity is assessed via:
- DPPH/ABTS radical scavenging assays : Measure IC₅₀ values (concentration for 50% radical inhibition). Use ascorbic acid or 4-hydroxycoumarin as reference standards .
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies electron-donating ability in μM Fe²⁺ equivalents.
- Cell-based assays : E.g., inhibition of ROS in RAW 264.7 macrophages.
Q. Critical Controls :
- Positive controls : Include Trolox or quercetin to validate assay sensitivity.
- Solvent blanks : Ensure solvents (DMSO, ethanol) do not interfere.
- Triplicate measurements : Minimize variability in spectrophotometric readings.
Data Interpretation : Compare hydroxyl group positioning (e.g., 3,4-dihydroxy vs. 8-hydroxy) to structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational chemistry resolve structural ambiguities in this compound derivatives?
Methodological Answer: Combining computational and experimental techniques enhances structural accuracy:
- DFT (Density Functional Theory) : Predicts electronic properties (HOMO-LUMO gaps) and stabilizes tautomeric forms .
- X-ray crystallography : Resolves bond lengths and angles; compare with theoretical models .
- NMR chemical shift calculations : Match experimental and shifts to confirm regiochemistry .
Case Study : For 6-hydroxy-4-methyl-5,7-dinitrocoumarin, DFT calculations at B3LYP/6-31G(d) level showed <2% deviation from crystallographic data .
Q. How do substituent variations at the 4-methyl and 8-hydroxy positions influence biological activity, and how can contradictory data across studies be reconciled?
Methodological Answer: Substituent effects are assessed via:
- SAR libraries : Synthesize analogs with modified hydroxyl/methyl groups and test against biological targets (e.g., antifungal assays) .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., consistent MIC endpoints for antimicrobial activity).
Q. Common Contradictions :
- Solubility differences : Hydrophobic 4-methyl groups may reduce bioavailability, masking activity in certain assays.
- Redox interference : The 8-hydroxy group may act as a pro-oxidant in cell cultures, complicating antioxidant readings .
Q. Resolution Strategies :
| Issue | Solution |
|---|---|
| Variable assay conditions | Adopt CLSI guidelines for antimicrobial testing |
| Confounding redox effects | Use ROS-specific probes (e.g., DCFH-DA) to isolate antioxidant mechanisms |
Reference : Hydrangea-derived coumarins show activity dependency on hydroxylation patterns .
Q. What advanced techniques validate the stereochemical purity of synthetic this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Correlate CD spectra with computed ECD (Electronic Circular Dichroism) for absolute configuration assignment.
- X-ray crystallography : Definitive method for resolving stereochemistry; requires high-quality single crystals .
Case Example : Asymmetric hydroformylation achieved >90% ee for 4-methyl-3,4-dihydroisocoumarins using Rhodium/(R)-BINAP catalysts .
Q. How are multi-disciplinary approaches (e.g., synthetic biology and cheminformatics) advancing the study of this compound?
Methodological Answer:
- Biosynthetic pathway engineering : Heterologous expression in E. coli or yeast to produce coumarin scaffolds sustainably .
- Cheminformatics : QSAR models predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors.
- High-throughput screening (HTS) : Screen derivatives against kinase or protease targets using fluorescence-based assays .
Q. Data Integration :
| Approach | Output |
|---|---|
| Molecular docking (AutoDock Vina) | Binding affinities to target proteins (e.g., HIV protease) |
| Metabolomics (LC-MS) | Identifies in vivo metabolites and degradation products |
Reference : Recent QSAR studies highlight the role of 3,4-dihydroxy groups in enhancing antimalarial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
